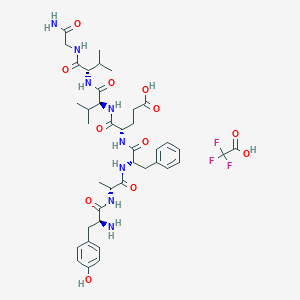
Deltorphin 2 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deltorphin 2 (TFA), also known as [D-Ala2]-Deltorphin II TFA, is a selective peptide agonist for the delta opioid receptor. It is an amphibian heptapeptide that exhibits high affinity and selectivity for delta opioid receptors. This compound is known for its enzymatic stability and is considered the most selective natural delta opioid receptor agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deltorphin 2 (TFA) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide chain is elongated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure. After the assembly of the peptide chain, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes the side-chain protecting groups .
Industrial Production Methods: Industrial production of Deltorphin 2 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the synthesized peptide to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Deltorphin 2 (TFA) primarily undergoes binding interactions with the delta opioid receptor. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. it can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and OxymaPure for peptide bond formation.
Major Products Formed: The primary product formed from the hydrolysis of Deltorphin 2 (TFA) is the individual amino acids that constitute the peptide .
Wissenschaftliche Forschungsanwendungen
Deltorphin 2 (TFA) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Biology:
- Investigated for its role in modulating pain through delta opioid receptors.
- Studied for its effects on nociceptors and its potential in pain management .
Medicine:
- Explored for its cardioprotective effects during reperfusion injury.
- Potential therapeutic applications in reducing infarct size in myocardial infarction .
Industry:
Wirkmechanismus
Deltorphin 2 (TFA) exerts its effects by selectively binding to delta opioid receptors. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This activation triggers downstream signaling pathways involving protein kinase C (PKC), phosphatidylinositol-3-kinase (PI3-kinase), and extracellular signal-regulated kinase (ERK1/2). These pathways contribute to the compound’s analgesic and cardioprotective effects .
Vergleich Mit ähnlichen Verbindungen
Deltorphin 2 (TFA) is unique due to its high selectivity and affinity for delta opioid receptors. Similar compounds include:
[D-Ala2]-Deltorphin I: Another selective delta opioid receptor agonist with similar properties but different amino acid sequences.
[D-Ala2, Glu4]-Deltorphin: A modified version with altered amino acids to study structure-activity relationships.
Deltorphin 2 (TFA) stands out due to its superior selectivity and stability, making it a valuable tool in opioid receptor research .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N8O10.C2HF3O2/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24;3-2(4,5)1(6)7/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50);(H,6,7)/t22-,26+,27+,28+,31+,32+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNUZKKWMPYQE-CEULVJOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H55F3N8O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146567.png)
![3-methyl-7-piperazin-1-yl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-4-ium;dichloride](/img/structure/B8146573.png)

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B8146583.png)
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B8146591.png)
![2-[2-(2,3-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8146604.png)
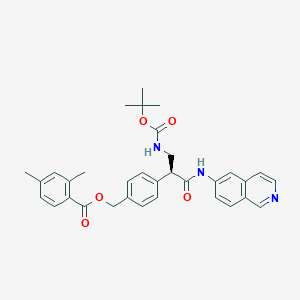
![N-(2-chloro-6-methylphenyl)-2-[4-(4-methylpiperazin-1-yl)anilino]-4-[2-(prop-2-enoylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B8146624.png)
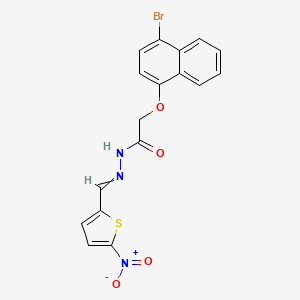
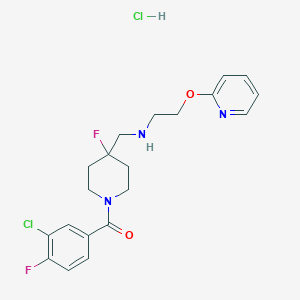
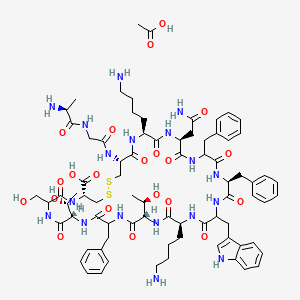
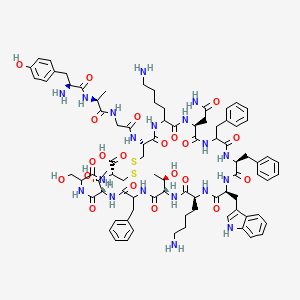
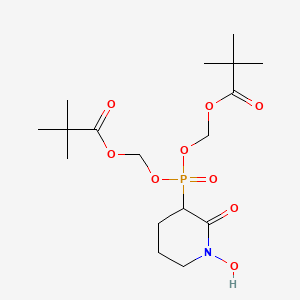
![[3,3-Bipyridine]-6,6-dicarboxaldehyde](/img/structure/B8146662.png)
